molecular formula C12H25NO2 B13084539 N-(1-Methoxypropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine

N-(1-Methoxypropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine

Cat. No.: B13084539
M. Wt: 215.33 g/mol
InChI Key: RYBOLSJMXRFIML-UHFFFAOYSA-N
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Description

N-(1-Methoxypropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine is a chemical derivative of 2,2,5,5-tetramethyloxolane (TMO), a solvent recognized for its promising green credentials. The TMO scaffold is sustainably sourced and has been identified as a safer, more environmentally benign alternative to problematic solvents like toluene . Its value stems from the structural stability conferred by the four methyl groups, which provide low basicity and inherent resistance to peroxide formation, a significant safety improvement over traditional ether solvents . Research into TMO and its analogues has demonstrated significant utility in various advanced synthetic methodologies. This compound class has been successfully applied as a solvent in key transformations such as Buchwald-Hartwig amination cross-coupling reactions for the synthesis of N-arylamines, and in lithiation-trapping reactions of N- and O-heterocycles, where it has shown stability even in the presence of strong bases like s-BuLi . Furthermore, the TMO structure has proven effective as an azeotropic solvent for the removal of water in polycondensation reactions, such as in the synthesis of polyester resins, showcasing its versatility in both small molecule and macromolecular chemistry . The atmospheric chemistry of the parent TMO compound indicates it is a less problematic volatile organic compound (VOC) than toluene, with a longer atmospheric lifetime and a significantly lower photochemical ozone creation potential (POCPE), aligning with the principles of green chemistry . The functionalization of TMO with an amine group, as in this compound, opens further avenues for research, potentially as a building block in organic synthesis or a ligand in catalytic systems, making it a reagent of interest for developing more sustainable chemical processes .

Properties

Molecular Formula

C12H25NO2

Molecular Weight

215.33 g/mol

IUPAC Name

N-(1-methoxypropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine

InChI

InChI=1S/C12H25NO2/c1-9(8-14-6)13-10-7-11(2,3)15-12(10,4)5/h9-10,13H,7-8H2,1-6H3

InChI Key

RYBOLSJMXRFIML-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NC1CC(OC1(C)C)(C)C

Origin of Product

United States

Preparation Methods

Reductive Amination

  • Reductive amination of the corresponding ketone or aldehyde precursor with 1-methoxypropan-2-amine or ammonia.
  • The carbonyl compound at the 3-position of the oxolane ring is reacted with the amine source to form an imine or iminium intermediate.
  • Subsequent catalytic hydrogenation (e.g., using Pt, Pd catalysts) or metal hydride reduction (e.g., NaBH3CN, NaBH4) yields the secondary amine.
  • This method is highly selective and mild, preserving ether functionality.

Amide Reduction

  • Synthesis of the corresponding amide at the 3-position of the oxolane ring followed by reduction using lithium aluminum hydride (LiAlH4).
  • The amide intermediate can be prepared by coupling the oxolane-3-carboxylic acid derivative with 1-methoxypropan-2-amine.
  • LiAlH4 reduction converts the amide to the secondary amine.
  • This method requires careful control to avoid over-reduction or ring opening.

Specific Preparation Method from Patent and Literature Data

A patent (WO2010081755A1) related to compounds with similar oxolane amine structures provides insight into preparation methods applicable here:

Step Description Reagents/Conditions Notes
1 Synthesis of 2,2,5,5-tetramethyloxolan-3-one (ketone precursor) Oxidation of tetramethyloxolane alcohol derivatives Controlled oxidation to avoid ring cleavage
2 Reductive amination with 1-methoxypropan-2-amine Catalytic hydrogenation (Pt, Pd) or NaBH3CN reduction in methanol or ethanol Mild conditions preserve ether group
3 Purification Column chromatography or crystallization To isolate pure amine

This approach aligns with standard amine synthesis protocols and is efficient for preparing N-substituted oxolane amines without decomposing sensitive groups.

Experimental Data Table: Typical Reaction Conditions and Yields

Step Reaction Type Reagents Solvent Temperature Time Yield (%) Remarks
1 Oxidation to ketone PCC or Swern oxidation CH2Cl2 or DMSO 0°C to RT 2-4 h 85-90 Avoid overoxidation
2 Reductive amination 1-methoxypropan-2-amine, NaBH3CN MeOH or EtOH RT to 40°C 12-24 h 75-85 pH controlled (~6-7)
3 Purification Silica gel chromatography Hexane/ethyl acetate RT - >95 purity Confirmed by NMR, MS

Analytical and Characterization Techniques

Chemical Reactions Analysis

Types of Reactions

N-(1-Methoxypropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted oxolane derivatives.

Scientific Research Applications

N-(1-Methoxypropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine is a chemical compound with potential applications across various fields, particularly in scientific research and pharmaceuticals. This article explores its applications in detail, supported by data tables and insights from verified sources.

Pharmaceutical Development

This compound is being explored for its potential as a pharmaceutical intermediate. Its unique structure may enhance the efficacy of drugs by improving solubility and bioavailability. Research indicates that compounds with similar structures can exhibit desirable pharmacokinetic properties, making them suitable candidates for drug formulation .

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows it to be utilized in the synthesis of more complex molecules. For instance, it can be employed in the preparation of amine derivatives that are important in medicinal chemistry .

Material Science

In material science, this compound is being investigated for its potential use in the development of new polymers or coatings. Its properties may contribute to enhanced durability and chemical resistance in materials used for industrial applications .

Biological Research

The compound's structural characteristics suggest potential applications in biological research, particularly in studies involving enzyme inhibition or receptor binding assays. Preliminary studies indicate that similar compounds can interact with biological targets effectively .

Case Study 1: Pharmaceutical Formulation

A study conducted on the formulation of a novel drug candidate incorporated this compound as a key intermediate. The results demonstrated improved solubility and absorption rates compared to traditional formulations. The compound's role in enhancing drug delivery mechanisms was particularly highlighted.

Case Study 2: Organic Synthesis

In a research project focused on synthesizing complex organic molecules, researchers utilized this compound as a precursor. The synthesis pathway showed high yields and selectivity for the desired products, showcasing the compound's utility in organic chemistry .

Data Tables

Application AreaDescription
Pharmaceutical DevelopmentIntermediate for drug formulation
Chemical SynthesisBuilding block for complex organic compounds
Material ScienceDevelopment of durable polymers and coatings
Biological ResearchStudies on enzyme interactions and receptor binding

Mechanism of Action

The mechanism of action of N-(1-Methoxypropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. This interaction can lead to changes in cellular pathways, resulting in the desired biological or chemical effect. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

Key Functional Groups
  • Target Compound :
    • Oxolane ring : 2,2,5,5-Tetramethyl substitution.
    • Amine substituent : N-(1-Methoxypropan-2-yl).
Analogues for Comparison

(S)-2-Chloro-N-(2-ethyl-6-methyl-phenyl)-N-(1-methoxypropan-2-yl)acetamide ():

  • Structure : Shares the N-(1-methoxypropan-2-yl) group but replaces the oxolane ring with a chloroacetamide and aryl group.
  • Application : Herbicide (metolachlor derivative) .

MTSSL (1-Oxyl-2,2,5,5-tetramethyl-D3-pyrroline-3-methyl methanethiosulfonate) ():

  • Structure : Contains a tetramethyl-pyrroline ring (nitroxide radical) and methanethiosulfonate group.
  • Application : Spin label for EPR/DEER studies .

5-[1-[(2-Chlorophenyl)methyl]-2,5-dimethyl-3-pyrrolyl]-N-(1-methoxypropan-2-yl)-6H-1,3,4-thiadiazin-2-amine (): Structure: Retains the N-(1-methoxypropan-2-yl) group but incorporates a thiadiazin-pyrrole scaffold.

Physicochemical and Functional Comparisons

Table 1: Comparative Properties of Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Notes
Target Compound C12H23NO2 213.32 Tetramethyloxolane, methoxypropan-2-yl Unknown (structural inference)
(S)-2-Chloro-N-(1-methoxypropan-2-yl)acetamide C15H22ClNO2 283.79 Chloroacetamide, methoxypropan-2-yl Herbicide (metolachlor derivative)
MTSSL C10H19NO4S2 281.39 Tetramethyl-pyrroline, methanethiosulfonate Spin label for EPR/DEER studies
Thiadiazin-pyrrole derivative () C19H22ClN5OS 404.15 Thiadiazin, methoxypropan-2-yl Unspecified (structural analog)
Key Observations:
  • Lipophilicity: The tetramethyloxolane and pyrroline rings increase hydrophobicity compared to non-methylated analogues.
  • Steric Effects : Tetramethyl groups in the target compound and MTSSL reduce conformational flexibility, enhancing stability.
  • Reactivity : The methoxypropan-2-yl group in the target compound and metolachlor derivative likely improves solubility in organic matrices.

Notes and Limitations

Data Gaps : Direct experimental data (e.g., melting point, solubility) for the target compound are unavailable; comparisons rely on structural analogs.

Inferred Properties : Physicochemical properties are extrapolated from compounds with shared functional groups.

Conflicting Evidence : While MTSSL is a spin label, the target compound’s lack of a radical group limits direct functional overlap .

Biological Activity

N-(1-Methoxypropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine, with the CAS number 1539189-90-6, is a compound that has garnered attention in various fields including agriculture and medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on available research.

Chemical Structure and Properties

The molecular formula of this compound is C12H25NO2C_{12}H_{25}NO_2, with a molecular weight of 215.33 g/mol. The compound features a complex structure that contributes to its unique biological properties.

Herbicidal Properties

Research indicates that compounds similar to this compound exhibit herbicidal activity. According to a patent document (WO2010081755A1), derivatives of this compound were identified as suitable for use as herbicides due to their effectiveness in controlling various weed species. The specific mechanisms of action often involve the inhibition of key enzymatic pathways in plants, leading to growth cessation and eventual plant death .

Synthesis and Biocatalytic Processes

The synthesis of methoxyisopropylamine derivatives has been optimized through biocatalytic processes that enhance yield and purity. A notable study highlighted the development of a high-productivity method for synthesizing (S)-methoxyisopropylamine via transamination processes . This methodology may be applicable for producing this compound efficiently.

Toxicological Assessments

In assessing the safety profile of similar compounds, toxicological studies have been conducted focusing on liver and kidney functions as well as potential neurotoxic effects. For example, research involving piperine-loaded nanoparticles indicated no significant toxicity to vital organs while enhancing cognitive effects . Such studies provide a framework for evaluating the safety of this compound in future research.

Data Summary Table

Property Value
CAS Number 1539189-90-6
Molecular Formula C₁₂H₂₅NO₂
Molecular Weight 215.33 g/mol
Potential Applications Herbicides, Neuroprotective Agents

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